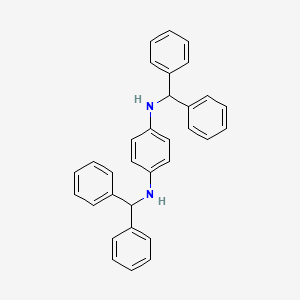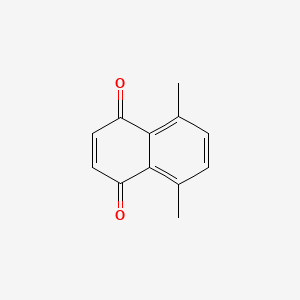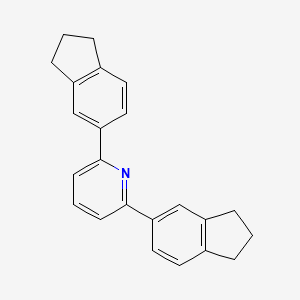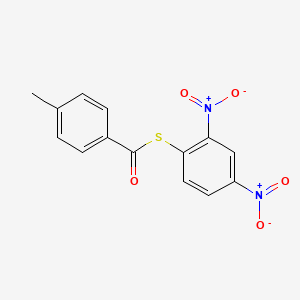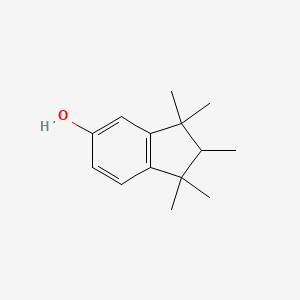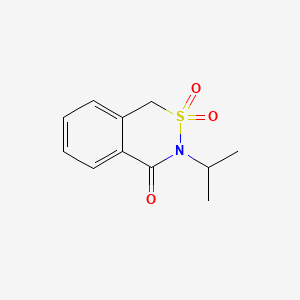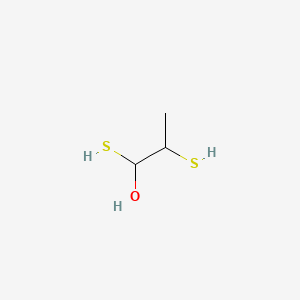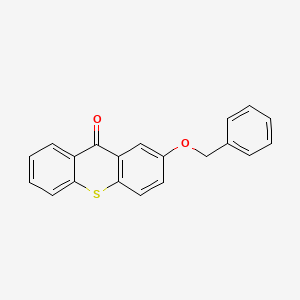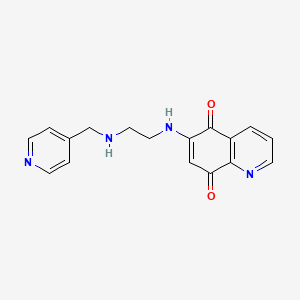![molecular formula C20H18N6+2 B14687366 4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) CAS No. 26396-74-7](/img/structure/B14687366.png)
4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is a complex organic compound known for its unique structure and reactivity. This compound features two diazonium groups attached to a central phenylenebis(methyleneazanediyl) linkage, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) typically involves the diazotization of corresponding aromatic amines. The process begins with the preparation of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine), which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining the required low temperatures and acidic environment, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form corresponding aromatic amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aromatic amines are formed as the major products.
科学的研究の応用
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The compound exerts its effects primarily through its diazonium groups, which are highly reactive intermediates. These groups can undergo substitution, coupling, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine): The precursor to the diazonium compound, featuring amine groups instead of diazonium groups.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-hydroxide): A hydroxylated derivative with different reactivity.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-halide): Halogenated derivatives used in various substitution reactions.
Uniqueness
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is unique due to its dual diazonium groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
特性
CAS番号 |
26396-74-7 |
|---|---|
分子式 |
C20H18N6+2 |
分子量 |
342.4 g/mol |
IUPAC名 |
4-[[3-[(4-diazonioanilino)methyl]phenyl]methylamino]benzenediazonium |
InChI |
InChI=1S/C20H18N6/c21-25-19-8-4-17(5-9-19)23-13-15-2-1-3-16(12-15)14-24-18-6-10-20(26-22)11-7-18/h1-12,23-24H,13-14H2/q+2 |
InChIキー |
QDCIOHATUMEIET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)[N+]#N)CNC3=CC=C(C=C3)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


